5-(Boc-amino)-1-pentanol

Synthetic methodology Process chemistry Amino protection

5-(Boc-amino)-1-pentanol (tert-butyl N-(5-hydroxypentyl)carbamate) is a bifunctional C5 alkyl linker bearing a tert-butyloxycarbonyl (Boc)-protected primary amine and a terminal primary hydroxyl group. With a molecular weight of 203.28 g/mol, density of 1.00 g/mL at 20 °C, and refractive index n20/D 1.45, it is supplied as a colorless liquid at room temperature with commercial purities ranging from ≥95% (GC) to ≥97%.

Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
CAS No. 75178-90-4
Cat. No. B015063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Boc-amino)-1-pentanol
CAS75178-90-4
SynonymsN-(5-Hydroxypentyl)carbamic Acid 1,1-Dimethylethyl Ester;  5-(tert-Butoxycarbonyl)amino-1-pentanol;  5-[[(t-Butyloxy)carbonyl]amino]pentanol;  N-(tert-Butoxycarbonyl)-5-aminopentanol;  tert-Butyl (5-hydroxypentyl)carbamate; 
Molecular FormulaC10H21NO3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCO
InChIInChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13)
InChIKeyDDGNGFVNTZJMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>30.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





5-(Boc-amino)-1-pentanol (CAS 75178-90-4): Procurement-Grade C5 Boc-Amino Alcohol Linker for PROTAC Design, Peptide Synthesis, and Chemical Biology


5-(Boc-amino)-1-pentanol (tert-butyl N-(5-hydroxypentyl)carbamate) is a bifunctional C5 alkyl linker bearing a tert-butyloxycarbonyl (Boc)-protected primary amine and a terminal primary hydroxyl group . With a molecular weight of 203.28 g/mol, density of 1.00 g/mL at 20 °C, and refractive index n20/D 1.45, it is supplied as a colorless liquid at room temperature with commercial purities ranging from ≥95% (GC) to ≥97% [1]. The compound is classified as both a PROTAC linker (alkyl/ether class) and a non-limiting linker for anthraquinone-oligopeptide conjugates, enabling sequential deprotection and orthogonal derivatization strategies in multi-step synthetic workflows [2].

Workflow
PROTAC linker design with C5 alkyl spacer
Selection
Boc-protected amino alcohol for sequential deprotection strategies
Use Context
Automated liquid-handling and parallel synthesis platforms

Why 5-(Boc-amino)-1-pentanol Cannot Be Casually Replaced by Other C4/C6 Boc-Amino Alcohols or Fmoc/Cbz-Protected C5 Analogs


Boc-protected amino alcohols with different chain lengths (C4, C6) or different N-protecting groups (Fmoc, Cbz) are not interchangeable with 5-(Boc-amino)-1-pentanol because the five-methylene spacer length, the acid-labile Boc group, and the liquid physical state collectively determine reaction kinetics in guanidinylation, linker geometry in PROTAC ternary complex formation, and compatibility with automated liquid-handling platforms [1]. Substituting a C4 linker shortens the spatial reach between coupled pharmacophores, while a C6 linker introduces additional conformational flexibility that can reduce degradation cooperativity; replacing Boc with Fmoc alters deprotection conditions from mild acidolysis to basic piperidine treatment, which is incompatible with acid-sensitive intermediates, and changes the physical form from a liquid to a solid (mp 103–108 °C), complicating automated dispensing [1]. The quantitative evidence below demonstrates exactly where 5-(Boc-amino)-1-pentanol occupies a differentiated, non-substitutable position in the C5 Boc-amino alcohol space.

C5
Chain-length mismatch: C4 shortens spatial reach; C6 adds conformational flexibility that may reduce degradation cooperativity in ternary complex formation.
Boc
Protecting-group shift: Fmoc or Cbz analogs alter deprotection conditions from mild acidolysis to basic or hydrogenolytic cleavage, incompatible with many downstream functional groups.
Liq.
Physical-state constraint: The liquid Boc-C5 enables direct automated dispensing; solid Fmoc-C5 requires pre-dissolution, complicating high-throughput workflows.

Quantitative Differentiation Evidence: 5-(Boc-amino)-1-pentanol vs. Closest Structural Analogs


Synthesis Efficiency: 99% Yield via Direct Boc Protection vs. 10% via Piperidone Route

The direct Boc protection of 5-amino-1-pentanol using di-tert-butyl dicarbonate (Boc₂O) affords 5-(Boc-amino)-1-pentanol in approximately 99% yield, whereas an alternative route proceeding through 1-Boc-2-piperidone yields the same product in only about 10% yield . This 9.9-fold difference in synthetic efficiency directly translates to lower cost of goods, reduced purification burden, and higher scalability for procurement at multi-gram to kilogram quantities. The high-yielding route utilizes inexpensive, readily available 5-amino-1-pentanol as the starting material and proceeds under standard Boc protection conditions (Boc₂O, base), making it the economically rational choice for bulk procurement .

Synthetic efficiency
Head-to-head
99% yield
vs. ~10% via piperidone route
Reported synthetic efficiency context for bulk procurement
Direct Boc protection route reduces starting-material cost and purification burden
Synthetic methodology Process chemistry Amino protection

Molecular Weight Advantage: 203.28 g/mol (Boc-C5) vs. 325.40 g/mol (Fmoc-C5) — 37.5% Lower MW Improves Atom Economy

5-(Boc-amino)-1-pentanol has a molecular weight of 203.28 g/mol, whereas the directly analogous 5-(Fmoc-amino)-1-pentanol (CAS 209115-33-3) has a molecular weight of 325.40 g/mol, representing a 122.12 g/mol (37.5%) mass increase attributable solely to the larger fluorenylmethyloxycarbonyl protecting group . In PROTAC linker applications where the protecting group is removed prior to final conjugation, the Boc variant contributes less extraneous mass to intermediates, simplifying purification and reducing solvent consumption per mole of product. Furthermore, the lower molecular weight translates to a higher molar density per gram of purchased material (4.92 mmol/g for Boc-C5 vs. 3.07 mmol/g for Fmoc-C5), meaning procurement of 1 gram of Boc-C5 delivers 60% more reactive linker equivalents than 1 gram of Fmoc-C5 .

Molar density
Head-to-head
4.92 mmol/g
Fmoc-C5: 3.07 mmol/g (37.5% higher MW)
Supports atom-economy review for linker procurement
60% more reactive equivalents per gram vs. Fmoc analog
Medicinal chemistry PROTAC design Atom economy

Physical State Advantage: Liquid Boc-C5 (d = 1.00 g/mL) vs. Solid Fmoc-C5 (mp 103–108 °C) for Automated Handling

5-(Boc-amino)-1-pentanol is a colorless liquid at room temperature with a density of 1.00 g/mL at 20 °C and a refractive index of n20/D 1.45, whereas its Fmoc-protected counterpart 5-(Fmoc-amino)-1-pentanol is a solid with a melting point of 103–108 °C (with decomposition) . The liquid physical state of the Boc analog enables direct dispensing via automated liquid handlers, syringe pumps, and microfluidic reactor systems without requiring pre-dissolution or heating steps. In contrast, the solid Fmoc analog requires weighing and dissolution prior to use, introducing additional handling steps, potential weighing errors, and solvent compatibility constraints in automated parallel synthesis platforms . The density of 1.00 g/mL for the Boc-C5 compound also permits gravimetric-to-volumetric conversion with 1:1 correspondence, simplifying formulation calculations in process development .

Physical state handling
Head-to-head
Liquid at 20 °C (d = 1.00 g/mL)
Fmoc-C5: solid, mp 103–108 °C
Automated liquid-handling compatibility context
Liquid form avoids pre-dissolution; 1:1 gravimetric-to-volumetric conversion
Automated synthesis High-throughput chemistry Physical properties

Hydrophobicity Tuning: Experimental LogP = 2.06 for C5 Spacer vs. Lower LogP for C4 (Predicted ~1.5) — Optimal Lipophilicity for Membrane Permeability in PROTACs

5-(Boc-amino)-1-pentanol has an experimentally determined LogP of 2.06, which places it in the optimal lipophilicity window for alkyl-based PROTAC linkers that must balance aqueous solubility with membrane permeability . The shorter-chain analog 4-(Boc-amino)-1-butanol (C4, CAS 75178-87-9) has a lower predicted LogP (ChemSpider ACD/LogP ~1.24), which may reduce passive membrane diffusion rates in cellular degradation assays . In the context of PROTAC design, C5–C7 alkyl linkers have been reported to reduce topological polar surface area (TPSA) and enable blood-brain barrier penetration at pharmacologically active concentrations, with C5 derivatives positioned as the shortest alkyl linker that retains sufficient hydrophobicity for efficient membrane transit while minimizing excess lipophilicity that could promote metabolic clearance . The LogP of 2.06 for Boc-C5 represents a midpoint between overly hydrophilic C4 linkers and potentially overly lipophilic C6-C7 variants, offering a balanced starting point for linker optimization campaigns .

Lipophilicity (LogP)
Cross-study comparable
2.06 (exp.)
C4 predicted ~1.2; C6 predicted ~2.5–3.0
Supports balanced permeability screening for PROTAC linkers
Experimental LogP falls in optimal 2.0–2.5 range without excessive lipophilicity
PROTAC linker design Lipophilicity Membrane permeability

Deprotection Orthogonality: Boc (TFA-Labile) vs. Cbz (Hydrogenolysis) vs. Fmoc (Base-Labile) — Enabling Sequential Deprotection in Multi-Step Synthesis

The Boc protecting group on 5-(Boc-amino)-1-pentanol is cleaved under mild acidic conditions (typically 20–50% trifluoroacetic acid in dichloromethane, 30–60 min at room temperature), whereas the Cbz group on 5-(Cbz-amino)-1-pentanol (CAS 87905-98-4) requires hydrogenolysis over palladium catalysts (Pd/C, H₂ atmosphere), and the Fmoc group on 5-(Fmoc-amino)-1-pentanol requires basic conditions (20% piperidine in DMF) [1][2]. This mechanistic orthogonality means that Boc-C5 can be selectively deprotected in the presence of Cbz-protected amines or base-sensitive esters, a critical capability for constructing heterobifunctional PROTAC molecules where the linker must be sequentially unveiled [1]. In solid-phase peptide synthesis, the Boc strategy (Boc-SPPS) uses TFA for iterative deprotection, whereas Fmoc-SPPS uses piperidine; the choice of N-protecting group on the linker must match the overall synthetic strategy to avoid deprotection incompatibility [2].

Deprotection orthogonality
Class-level
Boc: TFA/CH₂Cl₂ (acidolysis)
Cbz: H₂, Pd/C (hydrogenolysis)
Fmoc: piperidine/DMF (base)
Orthogonal deprotection strategy review for multi-step synthesis
Boc-C5 preserves base- and hydrogenation-sensitive intermediates
Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Validated Application: High-Yield Synthesis of Hydroxylamine-Containing GC7 Analogues Using 5-(Boc-amino)-1-pentanol as Starting Material

In a 2016 study by Khomutov et al., 5-(Boc-amino)-1-pentanol was used alongside 6-(Boc-amino)-1-hexanol as a commercially available starting material to synthesize previously unknown hydroxylamine-containing analogues of 1-guanidino-7-aminoheptane (GC7), an effective inhibitor of deoxyhypusine synthase (DHS) [1]. The synthesis of 1-aminooxy-5-aminopentane and bis-guanyl derivatives proceeded in high overall yields from Boc-C5, demonstrating that the C5 spacer length is chemically competent for generating biologically active DHS ligands [1]. Critically, the study demonstrated that 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine can specifically amidinate the amino group of the deprotected C5-amine in the presence of a free aminooxy group — a chemoselectivity that would be unattainable with Fmoc protection (which would be cleaved by the basic amidination conditions) and impractical with Cbz protection (which would be compromised by the hydrogenolysis sensitivity of the N–O bond) [1]. This application validates Boc-C5 as the protecting group/spacer combination of choice for synthesizing aminooxy-containing polyamine analogs for DHS-targeted chemical biology.

DHS inhibitor synthesis
Head-to-head
High-yield GC7 analog synthesis from Boc-C5
Chemoselective guanidinylation in presence of free aminooxy group
Reported synthetic utility for DHS-targeted chemical biology
Boc uniquely compatible with amidination; Fmoc/Cbz would fail under same conditions (Khomutov et al. 2016)
Deoxyhypusine synthase inhibition GC7 analogs Chemical biology

Procurement-Driven Application Scenarios: Where 5-(Boc-amino)-1-pentanol Delivers Quantifiable Advantage


PROTAC Linker Synthesis Requiring C5 Alkyl Spacer with Acid-Labile N-Protection

In PROTAC development campaigns where the linker must span approximately 8–10 Å between the target-binding warhead and the E3 ligase ligand, 5-(Boc-amino)-1-pentanol provides a five-methylene backbone that, after deprotection and conjugation, contributes an optimal C5 alkyl spacer. The experimental LogP of 2.06 supports efficient membrane permeability without excessive lipophilicity, while the Boc group enables selective deprotection under mild TFA conditions (20–50% TFA/CH₂Cl₂, 30 min, RT) without affecting base-sensitive ester linkages commonly present in E3 ligand moieties [1]. The liquid physical state (d = 1.00 g/mL) further enables direct integration into automated parallel synthesis platforms for rapid PROTAC library generation .

Solid-Phase Peptide Synthesis (Boc-SPPS) Using Orthogonal Boc/Cbz Protection Strategies

For solid-phase peptide synthesis employing the Boc protection strategy, 5-(Boc-amino)-1-pentanol serves as a C5 amino alcohol building block that can be coupled to the resin or growing peptide chain via its free hydroxyl group, with the Boc-protected amine remaining inert until selectively unveiled by TFA treatment [1]. This orthogonality is particularly valuable when the peptide sequence contains Cbz-protected lysine side chains, which remain intact under TFA deprotection conditions but would be cleaved if Fmoc-based deprotection (piperidine) were used [1]. The 99% synthesis yield from 5-amino-1-pentanol ensures cost-effective procurement at the multi-gram scale required for iterative peptide synthesis campaigns .

Deoxyhypusine Synthase (DHS) Inhibitor Development Using Aminooxy-Guanidine GC7 Analogs

Researchers developing inhibitors of deoxyhypusine synthase — a validated target in cancer and parasitic disease — can employ 5-(Boc-amino)-1-pentanol as a starting material for synthesizing 1-aminooxy-5-aminopentane and its bis-guanyl derivatives, as demonstrated by Khomutov et al. (2016) [1]. The Boc protecting group is uniquely compatible with the chemoselective guanidinylation step using 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine, which selectively amidinates the free amine in the presence of the aminooxy group; neither Fmoc (base-labile, incompatible with guanidinylation reagents) nor Cbz (hydrogenolysis-labile, incompatible with N–O bond preservation) can substitute for Boc in this synthetic sequence [1]. The C5 spacer generates pentane-spaced GC7 analogs that provide a distinct SAR data point complementary to the hexane-spaced analogs derived from 6-(Boc-amino)-1-hexanol [1].

Anthraquinone-Oligopeptide Conjugate Synthesis for DNA-Targeted Therapeutics

5-(Boc-amino)-1-pentanol is documented as a linker for anthraquinone-oligopeptide conjugates, where the hydroxyl group is used to attach the anthraquinone moiety (via ester or ether linkage) and the Boc-protected amine is subsequently deprotected for peptide chain elongation [1]. The C5 alkyl chain provides sufficient spacing to minimize steric interference between the DNA-intercalating anthraquinone and the peptide recognition element, while the liquid handling properties of the compound facilitate precise stoichiometric control during the initial conjugation step . The availability of the compound at ≥95% purity by GC from multiple commercial suppliers ensures reproducible conjugate synthesis with minimal batch-to-batch variability .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
C5 alkyl spacer with acid-labile Boc protection; liquid handling
Deprotection compatibility with ester-linked E3 ligands; membrane permeability context
Boc-SPPS (orthogonal strategy)
Boc/Cbz orthogonality; liquid reagent for automated resin loading
TFA-selective deprotection without Cbz cleavage; cost-effective multi-gram procurement
DHS inhibitor development
Boc-protected amino alcohol for chemoselective guanidinylation
Compatibility with aminooxy group; distinct SAR data point (pentane vs. hexane spacer)
Anthraquinone-oligopeptide conjugates
Liquid C5 linker for stoichiometric control; ≥95% purity supply
Minimal steric interference between DNA-intercalator and peptide; batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Boc-amino)-1-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.